Anthracene-2,3,9,10-tetrone
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Overview
Description
Anthracene-2,3,9,10-tetrone is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is notable for its extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties .
Preparation Methods
The synthesis of anthracene-2,3,9,10-tetrone typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-1,4,9,10-tetrone using m-chloroperbenzoic acid . This reaction yields this compound through a series of cycloaddition and reduction steps. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Anthracene-2,3,9,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxygenated derivatives.
Cycloaddition: It participates in Diels-Alder reactions with dienes such as cyclohexa-1,3-diene and cyclopentadiene, forming complex polycyclic structures.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and zinc or sodium dithionite for reduction . Major products formed from these reactions include various polycyclic and oxygenated derivatives .
Scientific Research Applications
Anthracene-2,3,9,10-tetrone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of anthracene-2,3,9,10-tetrone and its derivatives often involves interaction with cellular proteins and DNA. For instance, some derivatives inhibit cancer cell proliferation by targeting essential cellular proteins such as kinases and topoisomerases . These interactions disrupt cellular processes, leading to apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
Anthracene-2,3,9,10-tetrone can be compared with other anthracene derivatives such as:
Anthracene-1,4,9,10-tetrone: Similar in structure but differs in the position of the carbonyl groups, leading to different reactivity and applications.
9,10-Diphenylanthracene: Used in OLEDs as a blue light emitter.
2,2’-Bianthracene: Employed in organic semiconductors and exhibits different photophysical properties.
The uniqueness of this compound lies in its specific arrangement of carbonyl groups, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
5599-74-6 |
---|---|
Molecular Formula |
C14H6O4 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
anthracene-2,3,9,10-tetrone |
InChI |
InChI=1S/C14H6O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI Key |
VLSYUVVEMSANDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=O)C(=O)C=C3C2=O |
Origin of Product |
United States |
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